molecular formula C10H9NO2 B15337242 3-Acetyl-4-hydroxyindole

3-Acetyl-4-hydroxyindole

Cat. No.: B15337242
M. Wt: 175.18 g/mol
InChI Key: ZEKWBSOTKJPVPU-UHFFFAOYSA-N
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Description

3-Acetyl-4-hydroxyindole is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their significant biological and pharmacological activities, making them valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetyl-4-hydroxyindole can be synthesized through several methods, including the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions. Another common method is the Biltz synthesis, which uses ortho-nitrotoluene and ethyl acetoacetate in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. This method also enables the production of the compound on a larger scale with higher purity.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-4-hydroxyindole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halides.

Major Products Formed:

  • Oxidation: Produces 3-acetyl-4-indolecarboxylic acid.

  • Reduction: Yields this compound-2-carboxylic acid.

  • Substitution: Results in various substituted indoles depending on the nucleophile used.

Scientific Research Applications

3-Acetyl-4-hydroxyindole has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.

  • Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-Acetyl-4-hydroxyindole exerts its effects involves its interaction with molecular targets and pathways. It may act as an agonist or antagonist to specific receptors, influencing cellular signaling pathways and biological processes.

Comparison with Similar Compounds

  • Indole-3-acetic acid

  • Tryptophan

  • 5-hydroxyindole-3-acetic acid

  • 3-indole acrylic acid

  • Indole-3-carboxylic acid

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Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-(4-hydroxy-1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H9NO2/c1-6(12)7-5-11-8-3-2-4-9(13)10(7)8/h2-5,11,13H,1H3

InChI Key

ZEKWBSOTKJPVPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1C(=CC=C2)O

Origin of Product

United States

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